molecular formula C10H16N2 B3023315 N,N,N',N'-Tetramethyl-P-phenylenediamine CAS No. 100-22-1

N,N,N',N'-Tetramethyl-P-phenylenediamine

Cat. No.: B3023315
CAS No.: 100-22-1
M. Wt: 164.25 g/mol
InChI Key: CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-P-phenylenediamine is an organic compound that is commonly used as a redox mediator. It is a derivative of phenylenediamine and is known for its ability to undergo oxidation and reduction reactions. This compound is often used in biochemical assays, particularly in the oxidase test for detecting bacterial cytochrome c oxidases .

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetramethyl-P-phenylenediamine plays a significant role in biochemical reactions. It is used as a redox mediator in the oxidase test for detecting bacterial cytochrome c oxidases . It is also used as an electron donor for photosystem I and acts as an electron acceptor in photosystem II . The compound interacts with enzymes such as cytochrome c oxidases and other biomolecules in these processes .

Cellular Effects

The effects of N,N,N’,N’-Tetramethyl-P-phenylenediamine on cells are primarily related to its role in redox reactions. It can influence cell function by affecting cell signaling pathways and gene expression. For instance, it can donate electrons to cytochrome c, which is part of the electron transport chain, a crucial process in cellular metabolism .

Molecular Mechanism

N,N,N’,N’-Tetramethyl-P-phenylenediamine exerts its effects at the molecular level through its interactions with biomolecules. It can bind to cytochrome c oxidases and donate electrons, thereby influencing enzyme activity . This interaction can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-P-phenylenediamine can change over time. It is known to darken in storage

Metabolic Pathways

N,N,N’,N’-Tetramethyl-P-phenylenediamine is involved in the electron transport chain, a crucial metabolic pathway. It interacts with enzymes such as cytochrome c oxidases in this process .

Subcellular Localization

Given its role as an electron donor for photosystem I and an electron acceptor in photosystem II , it is likely to be found in the mitochondria where these processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethyl-P-phenylenediamine can be synthesized through the methylation of p-phenylenediamine. The process typically involves the reaction of p-phenylenediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, N,N,N’,N’-Tetramethyl-P-phenylenediamine is produced by similar methylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often crystallized from isopropyl or n-butyl alcohols saturated with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-P-phenylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,N’,N’-Tetramethyl-P-phenylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-P-phenylenediamine
  • N,N-Dimethyl-1-naphthylamine
  • N,N-Dimethyl-P-phenylenediamine dihydrochloride

Uniqueness

N,N,N’,N’-Tetramethyl-P-phenylenediamine is unique due to its high reactivity and stability in both its oxidized and reduced forms. This makes it particularly useful in redox reactions and biochemical assays, where other similar compounds may not perform as effectively .

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

CJAOGUFAAWZWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID5026124
Record name N,N,N',N'-Tetramethyl-p-phenylenediamine
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Molecular Weight

164.25 g/mol
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Physical Description

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Flash Point

greater than 235 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Vapor Pressure

0.07 [mmHg]
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CAS No.

100-22-1, 27215-51-6
Record name N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE
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Record name N,N,N′,N′-Tetramethyl-p-phenylenediamine
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Record name Tetramethyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-
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Melting Point

120 to 124 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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